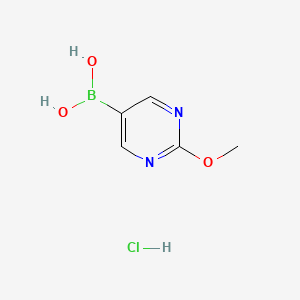

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride

CAS No.: 2096331-88-1

Cat. No.: VC5731767

Molecular Formula: C5H8BClN2O3

Molecular Weight: 190.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096331-88-1 |

|---|---|

| Molecular Formula | C5H8BClN2O3 |

| Molecular Weight | 190.39 |

| IUPAC Name | (2-methoxypyrimidin-5-yl)boronic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H |

| Standard InChI Key | WWDINTSCOGZPAJ-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(N=C1)OC)(O)O.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine heterocycle with distinct functional groups:

-

Methoxy group (-OCH₃) at the 2-position, which enhances electron density and influences regioselectivity in cross-coupling reactions.

-

Boronic acid (-B(OH)₂) at the 5-position, stabilized as a hydrochloride salt to improve solubility and handling stability .

The molecular formula is C₅H₈BClN₂O₃, with a molecular weight of 190.39 g/mol . X-ray crystallography of related boronic acid derivatives reveals planar pyrimidine rings and tetrahedral boron centers, suggesting similar geometry for this compound .

Physicochemical Characteristics

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water due to hydrochloride stabilization .

-

Stability: The hydrochloride salt form reduces hygroscopicity compared to free boronic acids, enabling long-term storage under inert conditions .

-

Reactivity: The boronic acid moiety participates in Suzuki-Miyaura cross-coupling reactions, while the methoxy group directs electrophilic substitution .

Synthesis and Optimization

Lithium-Halogen Exchange Method

A widely reported approach involves lithium-halogen exchange on 5-bromo-2-methoxypyrimidine, followed by boronation:

-

Lithiation: Treatment of 5-bromo-2-methoxypyrimidine with n-butyllithium at −78°C generates a lithiated intermediate.

-

Boronation: Quenching with triisopropyl borate (B(OiPr)₃) yields the boronic acid, which is subsequently acidified with HCl to form the hydrochloride salt .

Typical Conditions:

-

Solvent: Tetrahydrofuran (THF) or toluene.

-

Temperature: −78°C to room temperature.

One-Pot Borylation-Coupling Strategy

A patent (CN105906557A) describes a streamlined method using bis(pinacolato)diboron (B₂pin₂) under mild conditions:

-

Borylation: 5-Bromo-2-methoxypyrimidine reacts with B₂pin₂ in DMF at 20–30°C, catalyzed by K₂CO₃.

-

In Situ Coupling: The intermediate pinacol boronate ester reacts with 2-halopyridines without isolation, producing the target compound in >80% yield .

Advantages:

Applications in Medicinal Chemistry

Drug Discovery

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride serves as a key building block in kinase inhibitor development:

-

EGFR Inhibitors: The boronic acid moiety chelates ATP-binding site residues, enhancing selectivity over off-target kinases .

-

BTK Inhibitors: Structural analogs of this compound have shown sub-nanomolar IC₅₀ values in preclinical models of autoimmune diseases .

Antibody-Drug Conjugates (ADCs)

The boronic acid group facilitates site-specific conjugation to monoclonal antibodies via oxime or hydrazone linkages. This strategy improves ADC stability and pharmacokinetics compared to traditional cysteine/maleimide chemistry .

Role in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group enables efficient coupling with aryl/heteroaryl halides. Notable examples include:

-

Heterobiaryl Synthesis: Reaction with 2-chloropyridine produces 2-methoxy-5-(pyridin-2-yl)pyrimidine, a precursor to the antiepileptic drug perampanel .

-

Dendrimer Construction: Two-fold coupling with 4,6-dichloropyrimidine yields 4,6-bis(5-pyrimidyl)pyrimidine, a rigid scaffold for optoelectronic materials .

Optimized Conditions:

Directed C–H Functionalization

The methoxy group acts as a directing group for regioselective C–H activation:

-

Arylation: Pd-catalyzed coupling with aryl iodides occurs exclusively at the 4-position of the pyrimidine ring .

-

Halogenation: NBS or NIS in DMF introduces halogens at the 4-position, enabling further diversification .

Structural Analogs and Comparative Analysis

| Compound Name | Structural Features | Key Differentiators |

|---|---|---|

| 4-Pyridinylboronic Acid | Pyridine ring with boronic acid | Higher reactivity in Suzuki couplings |

| 5-Fluoropyrimidine Boronic Acid | Fluorine at pyrimidine 5-position | Enhanced metabolic stability |

| 2-Aminopyrimidine Boronic Acid | Amino group at pyrimidine 2-position | Improved solubility in aqueous media |

Key Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume